2-[2-(4-Nonylphenoxy)ethoxy]ethanol

Catalog No.
S1487766
CAS No.
68412-54-4
M.F
C19H32O3
M. Wt
308.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-(4-Nonylphenoxy)ethoxy]ethanol

CAS Number

68412-54-4

Product Name

2-[2-(4-Nonylphenoxy)ethoxy]ethanol

IUPAC Name

2-[2-(4-nonylphenoxy)ethoxy]ethanol

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

InChI

InChI=1S/C19H32O3/c1-2-3-4-5-6-7-8-9-18-10-12-19(13-11-18)22-17-16-21-15-14-20/h10-13,20H,2-9,14-17H2,1H3

InChI Key

BLXVTZPGEOGTGG-UHFFFAOYSA-N

SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCOCCO

Solubility

Turned cloudy with 10.5 mg/mL, remained cloudy after 10 mL added. (NTP, 1992)
>1000 mg/l

Synonyms

α-(Nonylphenyl)-ω-hydroxy-poly(oxy-1,2-ethanediyl) Branched Polymer, Manual Registration, Generic Registration;

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCOCCO

Limited Applications:

While 2-[2-(4-Nonylphenoxy)ethoxy]ethanol, also known as Nonoxynol-4, has various industrial applications, its use in scientific research is limited due to growing concerns about its potential environmental and health risks. These concerns stem from the presence of nonylphenol, a breakdown product of Nonoxynol-4, which is classified as a substance of very high concern by the European Union due to its endocrine-disrupting properties [].

Alternative Surfactants:

Researchers are increasingly opting for alternative surfactants with less harmful environmental profiles for their studies. These alternatives often possess similar functional properties to Nonoxynol-4 but lack the concerning breakdown products [].

Historical Use:

In the past, Nonoxynol-4 has been used in some scientific research applications, including:

  • Cell biology: Studying membrane permeability and protein-lipid interactions [].
  • Microbiology: Investigating the antimicrobial activity of various compounds [].

However, due to the aforementioned concerns and the availability of safer alternatives, the use of Nonoxynol-4 in these areas of research is declining.

Current Research:

The current scientific research on 2-[2-(4-Nonylphenoxy)ethoxy]ethanol primarily focuses on understanding its environmental fate and potential risks. This research includes:

  • Investigating the breakdown pathways of Nonoxynol-4 in the environment [].
  • Assessing the potential effects of Nonoxynol-4 and its breakdown products on aquatic organisms [].

2-[2-(4-Nonylphenoxy)ethoxy]ethanol is a polyether derived from nonylphenol and ethylene oxide. It is primarily utilized as a surfactant due to its amphiphilic nature, which allows it to reduce surface tension in liquids. The compound is characterized by its hydrophobic nonylphenol group and hydrophilic ethylene oxide chains, making it effective in various applications including detergents and emulsifiers .

2-[2-(4-Nonylphenoxy)ethoxy]ethanol itself has limited information on safety hazards. However, concerns lie with the potential breakdown product, nonylphenol (NP). NP is classified as a substance of very high concern (SVHC) by the European Chemicals Agency (ECHA) due to its endocrine-disrupting properties []. Chronic exposure to NP has been linked to potential effects on reproductive health and development.

The chemical reactivity of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol includes interactions with strong oxidizing agents, where it may react exothermically. Its polyether structure allows for potential hydrolysis under acidic or basic conditions, leading to the release of nonylphenol and ethylene glycol derivatives .

Research indicates that nonylphenol ethoxylates, including 2-[2-(4-Nonylphenoxy)ethoxy]ethanol, exhibit varying degrees of toxicity. These compounds can disrupt endocrine functions in wildlife and may have adverse effects on human health upon prolonged exposure. Specifically, they have been linked to skin irritation and potential reproductive toxicity .

The synthesis of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol generally involves the ethoxylation of nonylphenol using ethylene oxide under controlled conditions. This process can be performed through several methods:

  • Direct Ethoxylation: Nonylphenol is reacted with ethylene oxide in the presence of a catalyst.
  • Sequential Ethoxylation: Multiple ethylene oxide units are added sequentially to achieve desired chain lengths.
  • Ring-opening Polymerization: In some cases, cyclic ethers may be used as intermediates to produce longer polyether chains .

Studies on the interactions of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol with biological systems have shown that it can affect cellular processes due to its ability to penetrate cell membranes. Its surfactant properties may enhance the bioavailability of other compounds in formulations but also raise concerns regarding its potential toxicity and environmental impact .

Several compounds share structural similarities with 2-[2-(4-Nonylphenoxy)ethoxy]ethanol. Here are some notable comparisons:

Compound NameCAS NumberKey Features
Ethanol, 2-[2-(nonylphenoxy)ethoxy]27176-93-8Similar structure but fewer ethylene oxide units
Nonylphenol Ethoxylate9016-45-9Broader category; varies in chain length
Ethanol, 2-[2-(4-nonylphenoxy)ethoxy]20427-84-3Directly related; often used interchangeably
Nonylphenol25154-52-3Parent compound; lacks ethoxylation

The uniqueness of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol lies in its specific ethoxylation pattern and molecular weight, which influence its surfactant properties and biological activity compared to other similar compounds.

Physical Description

Ethoxylated nonylphenol appears as colorless liquid or white solid with a mild odor. May float or sink in water. A low molecular-weight polymer. Used as a non-ionic surfactant, as an emulsifier, or as a metal cleaner, depending on the degree of polymerization.
Liquid

XLogP3

5.6

Flash Point

greater than 140 °F (burns with difficulty) (USCG, 1999)

Density

0.99 to 1.07 at 77 °F (USCG, 1999)

Melting Point

42-43 °C

UNII

U4A966MO25

GHS Hazard Statements

Aggregated GHS information provided by 4634 companies from 60 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 9 of 4634 companies. For more detailed information, please visit ECHA C&L website;
Of the 59 notification(s) provided by 4625 of 4634 companies with hazard statement code(s):;
H302 (56.99%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (68.13%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (25.15%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (75.07%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (89.77%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

20427-84-3
9016-45-9
26027-38-3

Use Classification

Cosmetics -> Cleansing; Emulsifying; Surfactant

General Manufacturing Information

Asphalt paving, roofing, and coating materials manufacturing
Miscellaneous manufacturing
Oil and gas drilling, extraction, and support activities
Pharmaceutical and medicine manufacturing
Services
Soap, cleaning compound, and toilet preparation manufacturing
Textiles, apparel, and leather manufacturing
Utilities
Wholesale and retail trade
Poly(oxy-1,2-ethanediyl), .alpha.-(nonylphenyl)-.omega.-hydroxy-: ACTIVE
SP - indicates a substance that is identified in a proposed Significant New Use Rule.
Ethanol, 2-[2-(4-nonylphenoxy)ethoxy]-: ACTIVE
Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy-: ACTIVE
Poly(oxy-1,2-ethanediyl), .alpha.-(nonylphenyl)-.omega.-hydroxy-, branched: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

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